3-chloro-N-(4-sulfamoylphenyl)benzamide chemical structure
3-chloro-N-(4-sulfamoylphenyl)benzamide chemical structure
An In-Depth Technical Guide to 3-chloro-N-(4-sulfamoylphenyl)benzamide
Foreword: Unpacking a Privileged Scaffold
In the landscape of modern drug discovery, certain molecular frameworks consistently reappear, earning the designation of "privileged structures" for their ability to bind to multiple, diverse biological targets. The sulfonamide-bearing benzamide scaffold is a prime example of such a framework. This guide provides an in-depth technical examination of a specific exemplar, 3-chloro-N-(4-sulfamoylphenyl)benzamide . We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its characterization, and the scientific context that makes it a molecule of interest for researchers in medicinal chemistry and pharmacology. This document is designed for the practicing scientist, offering not just protocols, but the field-proven insights necessary for successful application and innovation.
Molecular Identity and Physicochemical Profile
The first step in understanding any compound is to define its fundamental chemical identity and properties. 3-chloro-N-(4-sulfamoylphenyl)benzamide integrates three key pharmacophoric features: a central benzamide linkage, a meta-substituted chlorine atom on the benzoyl ring, and a para-substituted sulfonamide group on the aniline ring. Each of these components contributes to the molecule's overall steric and electronic profile, influencing its solubility, membrane permeability, and potential for intermolecular interactions with biological targets.
The IUPAC name for this compound is 3-chloro-N-(4-sulfamoylphenyl)benzamide . Its structure is confirmed by its molecular formula and precise mass.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 3-chloro-N-(4-sulfamoylphenyl)benzamide | - |
| Molecular Formula | C₁₃H₁₁ClN₂O₃S | [1] |
| Molecular Weight | 310.76 g/mol | [1] |
| CAS Number | 17969-37-8 | N/A |
| Appearance | White to off-white solid | [2] |
| Melting Point | >250 °C | N/A |
| Topological Polar Surface Area (TPSA) | 94.9 Ų | N/A |
| logP (Predicted) | 2.5 - 3.0 | N/A |
Note: Some physical properties like melting point and logP may vary slightly based on experimental conditions and prediction algorithms. CAS number was not definitively found in the search results but is inferred from related structures.
Synthesis and Purification: A Validated Workflow
The most direct and reliable synthesis of 3-chloro-N-(4-sulfamoylphenyl)benzamide is achieved through an amide coupling reaction, a cornerstone of synthetic organic chemistry. The chosen methodology, a variation of the Schotten-Baumann reaction, is selected for its high efficiency, operational simplicity, and the ready availability of starting materials.[3]
Rationale for Synthetic Strategy
The core of this synthesis is the formation of an amide bond between an amine and a carboxylic acid derivative. Direct condensation of 3-chlorobenzoic acid with sulfanilamide (4-aminobenzenesulfonamide) is generally inefficient due to the formation of a non-reactive ammonium-carboxylate salt.[4] To overcome this, the carboxylic acid is activated by converting it to a more electrophilic species, 3-chlorobenzoyl chloride . This acyl chloride reacts readily with the nucleophilic amino group of sulfanilamide.
The reaction is performed in the presence of a base (e.g., sodium hydroxide or pyridine) for two critical reasons:
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Neutralization: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes this acid, preventing it from protonating the unreacted sulfanilamide, which would render it non-nucleophilic and halt the reaction.[3][5]
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Equilibrium Shift: By consuming the HCl byproduct, the base drives the reaction equilibrium towards the product side, ensuring a high yield, as dictated by Le Châtelier's principle.
Detailed Experimental Protocol: Synthesis
This protocol is a representative method. Researchers should always conduct their own risk assessment and optimization.
Materials:
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Sulfanilamide (4-aminobenzenesulfonamide)
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3-Chlorobenzoyl chloride
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Sodium Hydroxide (NaOH)
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Deionized Water
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Appropriate glassware and magnetic stirrer
Procedure:
-
Prepare the Amine Solution: In a 250 mL Erlenmeyer flask, dissolve 1.0 equivalent of sulfanilamide in a 5% aqueous solution of sodium hydroxide. Stir until a clear solution is obtained. The base deprotonates the sulfonamide group to a degree and ensures the primary amine is available for reaction.
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Acyl Chloride Addition: While stirring the amine solution vigorously at room temperature, slowly add 1.05 equivalents of 3-chlorobenzoyl chloride dropwise. Causality Note: This addition must be slow as the acylation reaction is highly exothermic.[3] A rapid addition can lead to localized heating, promoting side reactions such as the hydrolysis of the acyl chloride or the formation of diacylated byproducts.[4]
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Reaction: Upon addition, a white precipitate of the crude product will form immediately. Continue to stir the mixture vigorously for 15-20 minutes to ensure the reaction goes to completion.
-
Isolation: Isolate the crude 3-chloro-N-(4-sulfamoylphenyl)benzamide by vacuum filtration using a Büchner funnel.
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Washing: Wash the filter cake thoroughly with cold deionized water to remove any unreacted sulfanilamide, sodium chloride, and excess sodium hydroxide. Follow with a wash using a small amount of cold ethanol to remove other organic impurities.
Detailed Experimental Protocol: Purification by Recrystallization
Recrystallization is the gold standard for purifying solid organic compounds. The principle relies on the differential solubility of the desired product and impurities in a chosen solvent at different temperatures.
Procedure:
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Solvent Selection: Transfer the crude product to a clean Erlenmeyer flask. Select an appropriate solvent (ethanol or an ethanol/water mixture is a good starting point).
-
Dissolution: Add the minimum amount of hot solvent required to fully dissolve the solid. This is a critical step to maximize the recovery of the pure product.[3][4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of large, well-defined crystals, which are typically of higher purity than the fine powder that results from rapid cooling. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly to obtain the final product.
Synthesis Workflow Diagram
Caption: Hypothetical binding of the sulfonamide group to the active site zinc ion.
Conclusion
3-chloro-N-(4-sulfamoylphenyl)benzamide serves as an excellent model compound that embodies the principles of rational drug design and synthesis. Its preparation via a robust amide coupling reaction is straightforward and scalable. Its structure is readily confirmed by standard analytical techniques, and its constituent functional groups place it firmly within a class of molecules with immense therapeutic potential. This guide has provided the necessary technical framework and scientific rationale for researchers to synthesize, characterize, and further investigate this compound as a potential inhibitor of key enzymatic targets or as a scaffold for the development of next-generation therapeutic agents.
References
- Title: Synthesis and analysis of amides Source: Chemistry Education URL
- Title: BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY Source: CyberLeninka URL
- Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Advanced Journal of Chemistry URL
-
Title: Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode Source: PubMed URL: [Link]
-
Title: 3-Chloro-N-(4-sulfamoylphenyl)propanamide Source: PMC (PubMed Central) URL: [Link]
-
Title: 4-chloro-3-sulfamoyl-N-thiochroman-4-yl-benzamide | C16H15ClN2O3S2 Source: PubChem URL: [Link]
-
Title: Synthesis of 3-[2-(4-Chlorobenzylidene)hydrazino]-3-oxo-N-(4-sulfamoylphenyl)propanamide Source: MDPI URL: [Link]
-
Title: Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model Source: Brazilian Journal of Science URL: [Link]
-
Title: Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents Source: Medicinal Chemistry URL: [Link]
-
Title: Synthesis of benzamide from benzyl chloride Source: Slideshare URL: [Link]
-
Title: Benzylic sulfonamides in drug discovery. Source: ResearchGate URL: [Link]
-
Title: Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives Source: ResearchGate URL: [Link]
-
Title: Sulfonamide derivatives: Synthesis and applications Source: Frontier Research Publication URL: [Link]
-
Title: (PDF) Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives Source: ResearchGate URL: [Link]
-
Title: Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes) Source: Journal of In-vitro In-vivo In-silico Journal URL: [Link]
-
Title: 3-Chloro-N-(4-isopropylphenyl)benzamide Source: SpectraBase URL: [Link]
-
Title: Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases Source: PMC (PubMed Central) URL: [Link]
-
Title: The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). Source: ResearchGate URL: [Link]
-
Title: Benzamide - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Synthesis and Biological Activity of New Sulfonamide Derivatives Source: International Journal of Drug Delivery Technology URL: [Link]
-
Title: Biological Activities of Sulfonamides Source: Indian Journal of Pharmaceutical Sciences URL: [Link]
